molecular formula C22H23N3O2 B2591496 2-cyclopropyl-1-[1-(2-ethoxybenzoyl)azetidin-3-yl]-1H-1,3-benzodiazole CAS No. 2380189-86-4

2-cyclopropyl-1-[1-(2-ethoxybenzoyl)azetidin-3-yl]-1H-1,3-benzodiazole

Cat. No.: B2591496
CAS No.: 2380189-86-4
M. Wt: 361.445
InChI Key: RUBNGODBFXVYIQ-UHFFFAOYSA-N
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Description

2-cyclopropyl-1-[1-(2-ethoxybenzoyl)azetidin-3-yl]-1H-1,3-benzodiazole is a complex organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This particular compound features a unique structure with a cyclopropyl group, an azetidinyl ring, and an ethoxybenzoyl moiety, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-1-[1-(2-ethoxybenzoyl)azetidin-3-yl]-1H-1,3-benzodiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Azetidinyl Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as a β-lactam.

    Introduction of the Ethoxybenzoyl Group: This step involves the acylation of the azetidinyl ring with 2-ethoxybenzoyl chloride under basic conditions.

    Formation of the Benzodiazole Ring: The final step involves the cyclization of the intermediate with a suitable reagent, such as o-phenylenediamine, under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-1-[1-(2-ethoxybenzoyl)azetidin-3-yl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

2-cyclopropyl-1-[1-(2-ethoxybenzoyl)azetidin-3-yl]-1H-1,3-benzodiazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-cyclopropyl-1-[1-(2-ethoxybenzoyl)azetidin-3-yl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-cyclopropyl-1-[1-(4-methoxybenzoyl)azetidin-3-yl]-1H-1,3-benzodiazole
  • 2-cyclopropyl-1-[1-(2-methoxybenzoyl)azetidin-3-yl]-1H-1,3-benzodiazole

Uniqueness

2-cyclopropyl-1-[1-(2-ethoxybenzoyl)azetidin-3-yl]-1H-1,3-benzodiazole is unique due to the presence of the ethoxybenzoyl group, which can impart distinct chemical and biological properties compared to its analogs

Properties

IUPAC Name

[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(2-ethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2/c1-2-27-20-10-6-3-7-17(20)22(26)24-13-16(14-24)25-19-9-5-4-8-18(19)23-21(25)15-11-12-15/h3-10,15-16H,2,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUBNGODBFXVYIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)N2CC(C2)N3C4=CC=CC=C4N=C3C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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